

AZD6370: An Assessment of Short-Term Efficacy in Glucose Regulation

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Compound of Interest

Compound Name: **AZD6370**

Cat. No.: **B1666226**

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Please note: No long-term efficacy data for **AZD6370** versus a placebo is publicly available. The clinical development of **AZD6370**, a glucokinase activator, was likely discontinued after early-phase trials. A 2024 meta-analysis suggested that a lack of long-term glycemic control may have been a factor in its termination. The following guide provides a summary of the available short-term efficacy and safety data from Phase I clinical trials.

Short-Term Efficacy and Safety Data

The available data from short-term studies in healthy volunteers and patients with type 2 diabetes mellitus (T2DM) indicate that **AZD6370** has a dose-dependent effect on glucose metabolism.

Study Population	Treatment Groups	Key Findings	Adverse Events
Healthy Male Volunteers	Single oral dose of AZD6370 (300 mg) vs. Insulin infusion (0.8 mU/kg·min)	<p>- AZD6370 did not negatively affect the central counterregulatory hormonal responses (norepinephrine, GH, cortisol) to hypoglycemia.^[1] - Glucagon response to hypoglycemia was reduced by approximately 30% with AZD6370 compared to insulin.</p> <p>[1]</p>	No safety issues were raised in the study. ^[1]
Healthy Fasting Subjects	Single ascending oral doses of AZD6370 (10-650 mg) vs. Placebo or short-acting insulin (4 or 12 U)	<p>- AZD6370 led to markedly increased insulin secretion and glucose utilization. - The glucose infusion rate (GIR) increased in a dose-concentration-dependent manner. - Doses of 50 and 80 mg had a greater effect on GIR than 4 U of short-acting insulin, suggesting an extra-pancreatic (hepatic) effect.</p>	AZD6370 was well tolerated. Hypoglycemia was observed at a 20 mg dose when taken with food without a euglycemic clamp.

Patients with T2DM	<p>Single oral doses of AZD6370 (20, 60, or 180 mg) or placebo, in fasted or fed states.</p> <p>- Dose-dependent reductions in plasma glucose of up to 30% compared to placebo were observed. - Glucose-stimulated insulin secretion was increased. - Divided doses over 24 hours resulted in a smoother glucose profile than a single dose.</p>	AZD6370 was generally well tolerated.
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Experimental Protocols

Study in Healthy Male Volunteers

- Design: This was a randomized, open, two-way crossover study.
- Participants: The study involved 12 healthy adult male volunteers.[\[1\]](#)
- Interventions: Participants received a single oral dose of **AZD6370** (300 mg) or an insulin infusion (0.8 mU/kg·min) in a randomized order, separated by a washout period. A stepwise hypoglycemic clamp was used to lower plasma glucose to a nadir of 2.7 mmol/liter for 30 minutes.[\[1\]](#)
- Outcome Measures: The primary outcome measures were the plasma levels of counterregulatory hormones: epinephrine, norepinephrine, growth hormone (GH), cortisol, and glucagon.[\[1\]](#)

Study in Healthy Fasting Subjects

- Design: This was a randomized controlled trial.
- Participants: Healthy fasting subjects were enrolled.
- Interventions: Participants received single ascending oral doses of **AZD6370** (ranging from 10 to 650 mg), a placebo, or subcutaneous short-acting insulin (4 or 12 U). A euglycemic

clamp was utilized to prevent hypoglycemia. In a separate part of the study, **AZD6370** (10-20 mg) was administered with food without a euglycemic clamp.

- Outcome Measures: The main outcomes assessed were safety, tolerability, pharmacokinetics, serum insulin levels, and the glucose infusion rate (GIR).

Study in Patients with Type 2 Diabetes Mellitus

- Design: This was a two-part, randomized, single-blind, placebo-controlled, crossover study.
- Participants: Patients with T2DM were included in the study.
- Interventions:
 - Part A: Patients received a single oral dose of **AZD6370** (20, 60, or 180 mg) or a placebo, in both fasted and fed states.
 - Part B: Patients received a total daily dose of 180 mg of **AZD6370** administered as a single dose, or in two or four divided doses, compared with a placebo.
- Outcome Measures: The primary endpoints were changes in plasma glucose, insulin, and C-peptide levels compared to placebo.

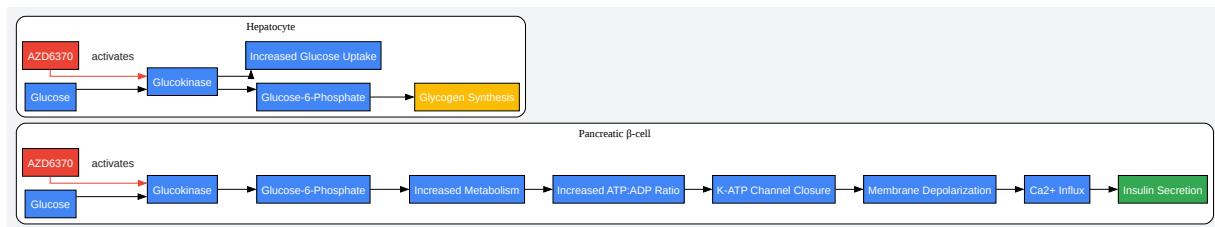
Mechanism of Action: Glucokinase Activation

AZD6370 is a glucokinase activator (GKA). Glucokinase (GK) is an enzyme that plays a crucial role in glucose homeostasis, primarily in the pancreas and liver.^[1] It acts as a glucose sensor, and its activity is dependent on glucose concentrations. GKAs, like **AZD6370**, bind to an allosteric site on the GK enzyme, increasing its affinity for glucose. This enhances the enzyme's activity at lower glucose concentrations.

The activation of glucokinase by **AZD6370** has two main effects:

- In Pancreatic β -cells: Enhanced GK activity leads to increased glucose metabolism within the β -cells. This results in a higher ATP:ADP ratio, closure of ATP-sensitive potassium (K-ATP) channels, depolarization of the cell membrane, and subsequent influx of calcium. The rise in intracellular calcium triggers the secretion of insulin.

- In Hepatocytes (Liver Cells): Activation of GK in the liver increases the phosphorylation of glucose to glucose-6-phosphate. This promotes the uptake of glucose from the blood and stimulates the synthesis of glycogen, the storage form of glucose.

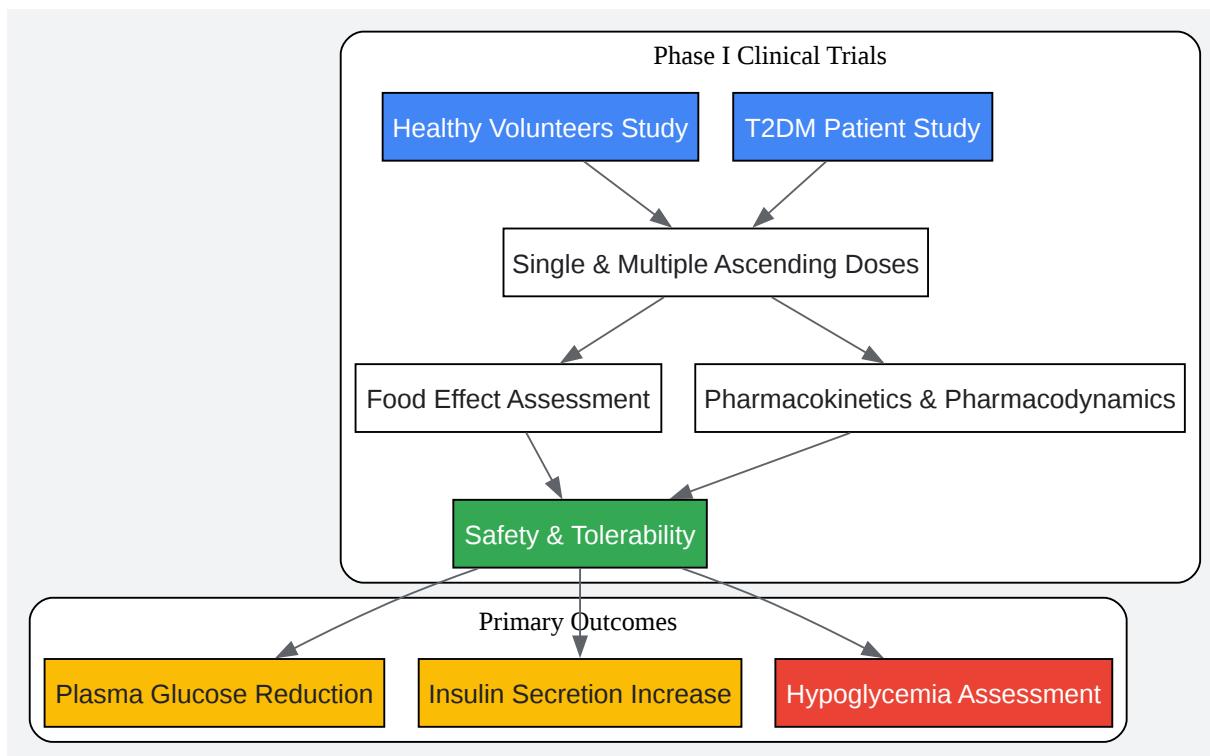


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Caption: Mechanism of action of **AZD6370** in pancreatic β-cells and hepatocytes.

Experimental Workflow

The clinical evaluation of **AZD6370** followed a typical early-phase drug development pathway, focusing on safety, tolerability, and pharmacodynamic effects in a small number of subjects before potentially moving to larger efficacy trials.



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Caption: General workflow for the Phase I clinical evaluation of **AZD6370**.

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References

- 1. What are glucokinase activators and how do they work? [synapse.patsnap.com]

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